molecular formula C9H12N4O6 B13915623 Pyrazinecarboxylic acid, 6-[(2,3-dihydroxypropyl CAS No. 87885-53-8

Pyrazinecarboxylic acid, 6-[(2,3-dihydroxypropyl

Cat. No.: B13915623
CAS No.: 87885-53-8
M. Wt: 272.21 g/mol
InChI Key: LQIAEAOIFUAQMZ-UHFFFAOYSA-N
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Description

Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate is a complex organic compound with a unique structure that includes a pyrazine ring substituted with a nitro group, a carboxylate ester, and an amino group linked to a dihydroxypropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate typically involves multi-step organic reactions. One common approach starts with the nitration of a pyrazine derivative to introduce the nitro group. This is followed by the esterification of the carboxylic acid group to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino and dihydroxypropyl moieties can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

87885-53-8

Molecular Formula

C9H12N4O6

Molecular Weight

272.21 g/mol

IUPAC Name

methyl 6-(2,3-dihydroxypropylamino)-3-nitropyrazine-2-carboxylate

InChI

InChI=1S/C9H12N4O6/c1-19-9(16)7-8(13(17)18)11-3-6(12-7)10-2-5(15)4-14/h3,5,14-15H,2,4H2,1H3,(H,10,12)

InChI Key

LQIAEAOIFUAQMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1[N+](=O)[O-])NCC(CO)O

Origin of Product

United States

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